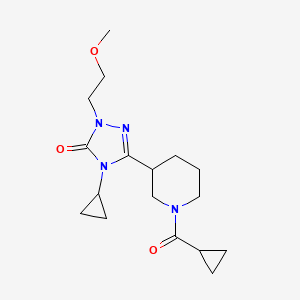

3-(1-cyclopropanecarbonylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

This compound belongs to the 1,2,4-triazol-5-one class, characterized by a heterocyclic core with nitrogen atoms at positions 1, 2, and 2. Its structure includes a cyclopropane substituent at position 4 and a 1-cyclopropanecarbonylpiperidin-3-yl group at position 3, with a 2-methoxyethyl chain at position 1. The 2-methoxyethyl group may improve solubility and pharmacokinetic properties. This compound’s synthesis likely involves cyclocondensation of hydrazine derivatives with carbonyl precursors, followed by cyclopropanation steps .

Properties

IUPAC Name |

5-[1-(cyclopropanecarbonyl)piperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-24-10-9-20-17(23)21(14-6-7-14)15(18-20)13-3-2-8-19(11-13)16(22)12-4-5-12/h12-14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLFZRVAWDCZQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3CC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-cyclopropanecarbonylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the piperidinyl intermediate: This involves the reaction of cyclopropanecarbonyl chloride with piperidine under basic conditions to form the cyclopropanecarbonylpiperidinyl intermediate.

Cyclization: The intermediate is then subjected to cyclization with hydrazine derivatives to form the triazolyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-cyclopropanecarbonylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing the triazole moiety have been shown to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. Studies have demonstrated that modifications of the triazole ring can enhance activity against various pathogens .

Anticancer Potential

Triazole compounds have been explored for their anticancer properties. The presence of the cyclopropyl group and piperidine moiety in this compound may contribute to selective cytotoxicity against cancer cells. Preliminary studies suggest that derivatives with similar structures exhibit promising activity against different cancer cell lines, including breast and prostate cancer cells .

Case Study 1: Antimicrobial Activity Assessment

In a study conducted by researchers at a leading pharmaceutical institute, various derivatives of triazoles were tested against standard bacterial strains. The results indicated that compounds similar to 3-(1-cyclopropanecarbonylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one showed significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A collaborative study involving multiple universities evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The findings revealed an IC50 value in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like Doxorubicin.

Mechanism of Action

The mechanism of action of 3-(1-cyclopropanecarbonylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

4-Cyclopropyl-2-(2-methoxyethyl)-5-[1-(octahydro-1H-indol-2-ylcarbonyl)-3-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (): Shares the triazolone core and cyclopropyl substituent. Replaces the cyclopropanecarbonylpiperidine group with an octahydroindole-carbonylpiperidine moiety.

1,5-Dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-1,2-dihydro-3H-pyrazol-3-one ():

- Features a pyrazol-3-one core instead of triazolone.

- Coumarin and benzodiazepine substituents confer fluorescence and planar rigidity, contrasting with the cyclopropane’s steric bulk .

Physicochemical Properties

The target compound exhibits lower logP and molecular weight than its indole-containing analogue (), suggesting improved solubility but reduced lipophilicity. The coumarin derivative () has higher polarity due to extended aromatic systems .

Research Findings and Gaps

- Key Studies: highlights the role of cyclopropane in enhancing thermal stability, a trait likely shared by the target compound.

- Unresolved Questions :

- The impact of the 2-methoxyethyl group on bioavailability versus related alkyl chains (e.g., ethyl or propyl).

- Comparative in vivo metabolic stability studies with analogues are lacking.

Biological Activity

The compound 3-(1-cyclopropanecarbonylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on available research findings.

Chemical Structure

The compound features a complex structure characterized by:

- A triazole ring

- Cyclopropyl groups

- A piperidine moiety

- A methoxyethyl substituent

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The synthetic pathway may include cyclization reactions to form the triazole ring and subsequent functionalization to introduce the cyclopropane and methoxyethyl groups.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For example, a study evaluated its cytotoxic effects on human tumor cell lines using the MTS assay, revealing IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines including RKO, PC-3, and HeLa cells .

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property is particularly relevant in cancer therapy as it can help protect normal cells from damage during treatment .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways that promote cell division.

- Induction of Apoptosis : It triggers programmed cell death in cancerous cells, which is a desirable effect in cancer treatment.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative damage to DNA and cellular structures.

Case Studies

A notable study investigated the effects of similar triazole compounds on various cancer models. The findings indicated that structural modifications significantly influenced their biological activities, suggesting that further optimization of the current compound could enhance its efficacy .

In another study focusing on pyrazolone derivatives, the relationship between structural features and biological activity was established, highlighting the importance of specific substituents in enhancing anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.